

Advanced Utilization of [4-(Chlorocarbonyl)phenyl]acetic Acid: A Technical Review

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | [4-(Chlorocarbonyl)phenyl]acetic acid |
| CAS No.: | 81911-36-6 |
| Cat. No.: | B8726724 |

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Executive Summary

[4-(Chlorocarbonyl)phenyl]acetic acid (often generated in situ from its parent, 4-carboxyphenylacetic acid) represents a critical class of "Janus" molecules—bifunctional linkers possessing two distinct reactive termini: a rigid, highly reactive aromatic acid chloride and a flexible, semi-stable aliphatic carboxylic acid.

This dual-reactivity profile makes it indispensable in two high-value sectors:

- **Medicinal Chemistry:** As a precision linker for attaching pharmacophores (e.g., in EP4 receptor agonists and MMP-13 inhibitors) while maintaining a solubilizing carboxylate tail.
- **Polymer & Materials Science:** As a mesogenic monomer for Liquid Crystal Polymers (LCPs) and Metal-Organic Frameworks (MOFs), where the phenyl ring provides rigidity and the methylene spacer (-CH₂-) introduces necessary conformational freedom.



Note on CAS Registry: The string 18525-45-2 provided in some databases frequently cross-references to bibliographic ISBN records (e.g., La comunicación desde abajo). The chemically authoritative CAS for the parent scaffold, 4-carboxyphenylacetic acid, is 501-89-3. The acid chloride derivative is typically synthesized immediately prior to use due to its high reactivity.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a benzene ring substituted at the para positions. This substitution pattern is crucial for maintaining linearity in polymer chains and maximizing binding affinity in enzyme pockets.

- Site A (C-1): -COCl (Chlorocarbonyl). Aromatic, conjugated, and highly electrophilic. Reacts rapidly with nucleophiles (amines, alcohols) under mild basic conditions.
- Site B (C-4): -CH₂-COOH (Acetic acid moiety). Aliphatic, non-conjugated. Less acidic than benzoic acid but prone to forming anhydrides if the -COCl group is not quenched selectively.

Stability & Handling

The coexistence of a free carboxylic acid and an acid chloride in the same molecule (ClOC-Ar-CH₂-COOH) presents a stability paradox. In concentrated phases, the -COOH can nucleophilically attack the -COCl of a neighbor, leading to polyanhydride formation.

- Storage: Must be stored under inert atmosphere (Ar/N₂) at < -20°C if isolated.
- Operational Standard: Best practice dictates generating the species in situ or using the methyl ester protected form (Methyl 4-(chlorocarbonyl)phenylacetate) and hydrolyzing the ester post-coupling.

Synthesis & Production Protocols

The synthesis typically proceeds from 4-carboxyphenylacetic acid (CAS 501-89-3). The challenge is selectively activating the benzoic acid moiety over the phenylacetic acid moiety.

Selective Activation Protocol

While thionyl chloride (

) is the standard reagent, calculating stoichiometry is critical to avoid converting the aliphatic acid to an acid chloride.

Reagents:

- Substrate: 4-Carboxyphenylacetic acid
- Reagent: Thionyl Chloride () or Oxalyl Chloride ()
- Catalyst: DMF (Catalytic amount)
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

- Suspension: Suspend 1.0 eq of 4-carboxyphenylacetic acid in anhydrous DCM under .
- Activation: Add catalytic DMF (0.05 eq). Dropwise add 1.1 eq of Oxalyl Chloride at 0°C.
 - Expert Insight: Oxalyl chloride is preferred over for selectivity because the reaction can be performed at lower temperatures (0°C vs Reflux), favoring the activation of the conjugated benzoic acid over the aliphatic acid.
- Monitoring: Monitor by TLC (quench aliquot with MeOH). The formation of the methyl ester at the benzoyl position indicates active species formation.

- Utilization: Use the solution immediately for the subsequent coupling step.

Key Applications

Pharmaceutical Applications (Linker Chemistry)

In drug discovery, this scaffold is used to synthesize PROTACs (Proteolysis Targeting Chimeras) and receptor agonists. The phenylacetic acid tail often mimics endogenous ligands or improves solubility.

- Case Study: EP4 Receptor Agonists Researchers utilize the 4-carboxyphenylacetic acid scaffold to link an agonist core (e.g., an amine) to a bone-targeting moiety (e.g., bisphosphonate). The $-COCl$ forms a stable amide bond with the agonist, while the $-CH_2COOH$ remains available for further conjugation or ionic interaction.
- Case Study: MMP-13 Inhibitors Non-zinc-binding inhibitors of Matrix Metalloproteinase-13 (MMP-13) often require a biphenyl-like spacer. This molecule provides the necessary distance and orientation between the "head" group (inhibitor) and the "tail" group (solubility enhancer).

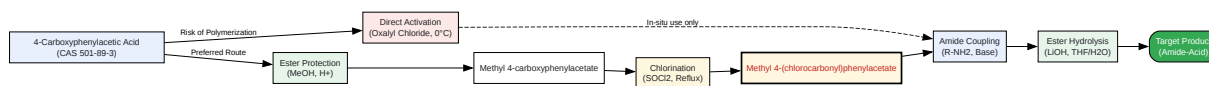
Polymer & Materials Science[1]

- Liquid Crystal Polymers (LCPs): The rigid phenyl ring acts as a mesogen, while the methylene group acts as a "kink" that lowers the melting point, allowing for processable thermotropic liquid crystals.
- Metal-Organic Frameworks (MOFs): The bifunctional nature allows for the construction of pillared-layer MOFs where the length of the linker determines pore size.

Experimental Data & Visualization

Synthesis Pathway Diagram

The following diagram illustrates the decision logic for synthesizing and using this intermediate, highlighting the "Protect-De-protect" strategy often required for high yield.



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Caption: Figure 1. Strategic synthesis pathways. The "Protected Route" (Green path) is recommended for high-purity pharmaceutical applications to avoid self-polymerization.

Comparative Reactivity Table

| Feature | Aromatic Terminus (-COCl) | Aliphatic Terminus (-CH ₂ -COOH) |
|-----------------------|--------------------------------|---|
| Hybridization | (Conjugated) | (Isolated) |
| Electrophilicity | High (Attacks amines/alcohols) | Low (Requires activation) |
| pKa (Parent) | ~4.2 (Benzoic acid) | ~4.3 (Phenylacetic acid) |
| Preferred Nucleophile | Primary Amines () | Bases / Activation reagents |
| Key Risk | Hydrolysis by moisture | Anhydride formation with -COCl |

References

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- 4-Carboxyphenylacetic acid (CAS 501-89-3) Monograph. PubChem. Comprehensive chemical property database for the parent scaffold.
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